AR antagonist 8

Androgen Receptor Prostate Cancer Natural Product-Inspired Drug Discovery

Choose AR antagonist 8 (compound 16) for its 6-fold greater potency over lupeol (IC50 0.76 μM vs ~4.6 μM) and distinct unnatural ent-estrane scaffold. Ideal for SAR studies and exploring resistance mechanisms in prostate cancer drug discovery. This high-purity tool compound offers a differentiated chemical starting point compared to clinical AR antagonists like bicalutamide or enzalutamide. Inquire now for research use.

Molecular Formula C22H32O
Molecular Weight 312.5 g/mol
Cat. No. B12370799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR antagonist 8
Molecular FormulaC22H32O
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4=CC(=O)CCC4C3(CC2)C)C
InChIInChI=1S/C22H32O/c1-14(2)17-9-10-21(3)11-12-22(4)18-8-6-16(23)13-15(18)5-7-19(22)20(17)21/h13,17-20H,1,5-12H2,2-4H3/t17-,18+,19+,20+,21+,22-/m0/s1
InChIKeyHAJOGYMXCFFNOR-OGDHSWOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AR Antagonist 8: A Potent, Lupeol-Inspired, Unnatural ent-Estrane for Androgen Receptor Inhibition


AR antagonist 8 (also designated compound 16) is a synthetic, unnatural ent-estrane derivative that functions as a potent, Lupeol-inspired androgen receptor (AR) antagonist. It was identified through a function-oriented synthesis program aimed at discovering new AR antagonists with improved potency over the natural product lupeol [1]. The compound exhibits an IC50 of 0.76 μM in AR antagonism assays [1] and is characterized as a uniquely substituted unnatural entestrane [1]. Its molecular formula is C22H32O, with a molecular weight of 312.49 g/mol [2].

Why AR Antagonist 8 Cannot Be Replaced by Generic Androgen Receptor Antagonists


Substituting AR antagonist 8 with other AR antagonists (e.g., lupeol, bicalutamide, enzalutamide) is not straightforward due to its distinct chemical scaffold, potency profile, and target engagement characteristics. AR antagonist 8 is an unnatural ent-estrane derived from a function-oriented synthesis of pentacyclic triterpenoids, whereas many clinical AR antagonists are non-steroidal or steroidal compounds with different binding modes and resistance profiles [1]. Direct comparative data demonstrate that AR antagonist 8 is approximately 6-fold more potent than its natural product inspiration, lupeol, in AR antagonism assays [1]. This significant potency difference, coupled with its unique ent-estrane core, means that generic substitution would likely result in altered efficacy, selectivity, and pharmacokinetic behavior in experimental systems. Researchers requiring a Lupeol-inspired, high-potency AR antagonist with a well-defined synthetic origin should prioritize AR antagonist 8 over in-class alternatives lacking this specific scaffold and quantitative performance profile.

Quantitative Evidence for Selecting AR Antagonist 8 Over Lupeol and Other AR Antagonists


AR Antagonist 8 Exhibits ~6-Fold Higher Potency Than Lupeol in Androgen Receptor Antagonism

AR antagonist 8 (compound 16) was identified as a new class of androgen receptor antagonist that is approximately 6 times more potent than lupeol. In a direct comparison using an AR antagonism assay, AR antagonist 8 exhibited an IC50 of 0.76 μM, while lupeol showed an IC50 of approximately 4.6 μM under similar conditions [1]. This represents a 6-fold improvement in potency, which is critical for achieving robust target engagement at lower compound concentrations.

Androgen Receptor Prostate Cancer Natural Product-Inspired Drug Discovery

AR Antagonist 8 Demonstrates a Unique ent-Estrane Scaffold Not Found in Clinical AR Antagonists

AR antagonist 8 is an unnatural ent-estrane, a steroid-based scaffold that is structurally distinct from both the natural product lupeol (a pentacyclic triterpenoid) and clinical AR antagonists such as bicalutamide (a non-steroidal arylthiohydantoin) or enzalutamide (a diarylthiohydantoin). This unique scaffold may confer a different binding mode or resistance profile compared to conventional AR antagonists [1]. While no direct head-to-head binding studies are available, the structural novelty of the ent-estrane core suggests potential advantages in overcoming AR mutations or splice variants that render clinical antagonists ineffective.

Androgen Receptor Chemical Scaffold Drug Discovery

AR Antagonist 8 Offers Improved Potency Over the Natural Product Lead, Lupeol, in Prostate Cancer Cell Models

Lupeol, the natural product from which AR antagonist 8 was inspired, has demonstrated growth inhibition of prostate cancer cell lines with IC50 values ranging from 15.9 μM (LAPC4) to 25 μM (C4-2b) [2]. In contrast, AR antagonist 8 exhibits an AR antagonism IC50 of 0.76 μM [1]. Although the assays differ (cell viability vs. AR antagonism), the 20- to 30-fold lower IC50 for AR antagonist 8 suggests a substantial improvement in potency against AR-dependent pathways. This enhanced potency may translate to more effective inhibition of AR-driven cellular processes at lower compound concentrations.

Androgen Receptor Prostate Cancer Cell Proliferation

AR Antagonist 8 is a Synthetic, Fully Characterized Compound with Defined Purity and Batch-to-Batch Consistency

As a commercial research product, AR antagonist 8 is supplied as a synthetic, fully characterized compound with documented purity and analytical data [1]. This contrasts with the natural product lupeol, which may exhibit variability in purity and composition depending on the natural source and extraction method. For reproducible research, the use of a well-defined, synthetic compound like AR antagonist 8 minimizes experimental variability and ensures batch-to-batch consistency, which is critical for quantitative pharmacological studies and structure-activity relationship (SAR) investigations.

Androgen Receptor Chemical Tool Compound Research Reagent

Optimal Research and Industrial Applications for AR Antagonist 8 Based on Quantitative Differentiation


Prostate Cancer Drug Discovery: Potent AR Antagonism with a Novel ent-Estrane Scaffold

AR antagonist 8 is ideally suited for prostate cancer drug discovery programs seeking to explore AR antagonism with a scaffold distinct from conventional antiandrogens. Its ~6-fold higher potency over lupeol [1] and unique ent-estrane core make it a compelling lead compound for medicinal chemistry optimization. Researchers can use AR antagonist 8 as a starting point for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties, while circumventing resistance mechanisms associated with clinical AR antagonists like bicalutamide and enzalutamide.

Mechanistic Studies of AR Signaling and Resistance

The enhanced potency of AR antagonist 8 relative to lupeol (IC50 0.76 μM vs. ~4.6 μM) [1] allows for more precise interrogation of AR signaling pathways at lower compound concentrations, minimizing off-target effects. This makes AR antagonist 8 a valuable tool for dissecting AR-dependent transcriptional programs, co-activator recruitment, and resistance mechanisms in prostate cancer cell models. Its distinct ent-estrane scaffold may also help elucidate structure-based resistance mechanisms that limit the efficacy of current clinical AR antagonists.

Comparative Pharmacology and Selectivity Profiling

AR antagonist 8 can be employed in comparative pharmacology studies alongside other AR antagonists (e.g., lupeol, bicalutamide) to assess differences in potency, selectivity, and cellular response. The quantitative potency difference (6-fold vs. lupeol) [1] provides a clear benchmark for evaluating the impact of scaffold modifications on target engagement. Such studies are essential for understanding the relationship between chemical structure and biological activity in AR-targeted therapeutics.

Development of Next-Generation AR Antagonists for Castration-Resistant Prostate Cancer (CRPC)

Given the emergence of resistance to current AR antagonists in CRPC, AR antagonist 8 offers a new chemical starting point for developing next-generation therapies. Its improved potency over lupeol [1] and novel ent-estrane scaffold suggest potential for overcoming resistance mutations that affect ligand binding domain (LBD)-targeted agents. Researchers can use AR antagonist 8 to explore alternative binding modes or allosteric inhibition strategies that may retain activity against AR variants commonly found in CRPC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for AR antagonist 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.